molecular formula C18H18N4O3S B3706920 1-[5-(3-Ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)urea

1-[5-(3-Ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)urea

Cat. No.: B3706920
M. Wt: 370.4 g/mol
InChI Key: CZOPTDFQCATBNE-UHFFFAOYSA-N
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Description

1-[5-(3-Ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)urea is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom.

Mechanism of Action

Target of Action

The compound N-[5-(3-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-N’-(4-methoxyphenyl)urea is a complex molecule that likely interacts with multiple targetsCompounds with similar structures, such as indole derivatives and 1,3,4-thiadiazole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It is known that thiadiazole-containing compounds can cross cellular membranes due to their mesoionic nature . This allows them to interact strongly with biological targets, leading to various changes in cellular functions .

Biochemical Pathways

For example, indole derivatives have been found to affect various pathways related to inflammation, cancer, HIV, oxidative stress, microbial infections, tuberculosis, diabetes, malaria, and cholinesterase activities .

Pharmacokinetics

Due to the mesoionic nature of thiadiazole-containing compounds, they are able to cross cellular membranes, which may influence their bioavailability .

Result of Action

Compounds with similar structures have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Preparation Methods

The synthesis of 1-[5-(3-Ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)urea typically involves the reaction of appropriate substituted thiadiazole derivatives with phenylurea derivatives. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial production methods for such compounds may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include steps for purification such as recrystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

1-[5-(3-Ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)urea can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like dichloromethane or acetonitrile, and catalysts such as palladium on carbon or copper iodide. The major products formed from these reactions depend on the specific reagents and conditions used .

Comparison with Similar Compounds

1-[5-(3-Ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)urea can be compared with other thiadiazole derivatives such as:

The uniqueness of this compound lies in its specific substituents, which can influence its reactivity and biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

1-[5-(3-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S/c1-3-25-15-6-4-5-12(11-15)16-21-22-18(26-16)20-17(23)19-13-7-9-14(24-2)10-8-13/h4-11H,3H2,1-2H3,(H2,19,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZOPTDFQCATBNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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